N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived from its benzofuran core, which is substituted at three positions:
- Position 5 : A bromine atom.
- Position 2 : A cyclopropanecarbonyl group.
- Position 3 : An acetamide moiety.
Using systematic rules, the full name is N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide . The numbering begins at the oxygen atom in the benzofuran ring, proceeding clockwise to assign positions to substituents. The cyclopropanecarbonyl group consists of a cyclopropane ring bonded to a carbonyl (C=O) unit, while the acetamide group (-NHCOCH₃) is attached via the nitrogen atom.
Table 1: Systematic Identification
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₂BrNO₃ |
| Molecular Weight | 346.16 g/mol |
| CAS Registry Number | Not explicitly listed in available databases. |
Crystallographic Analysis and Three-Dimensional Conformation
No direct crystallographic data for this compound is available in the provided sources. However, analogs such as N-[5-bromo-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]-2-(pyrrolidin-1-yl)acetamide (CID 1254089) exhibit planar benzofuran cores with substituents oriented perpendicular to the ring. Computational modeling suggests that the cyclopropanecarbonyl group introduces steric strain due to the rigid cyclopropane ring, potentially affecting packing efficiency in crystalline forms.
Predicted bond angles for the cyclopropane moiety approximate 60°, consistent with its strained geometry. The acetamide group likely participates in hydrogen bonding via its NH and carbonyl oxygen, influencing solubility and intermolecular interactions.
Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, UV-Vis)
¹H NMR Analysis
- Aromatic protons : The benzofuran core’s protons at positions 4, 6, and 7 would appear as doublets or triplets between δ 6.8–7.5 ppm. The deshielding effect of the bromine atom at position 5 would shift the adjacent proton (position 6) upfield. -
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C14H12BrNO3/c1-7(17)16-12-10-6-9(15)4-5-11(10)19-14(12)13(18)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,16,17) |
InChI Key |
GWEWZHAFJWTTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Ring Construction
The benzofuran scaffold is typically synthesized via cyclization of phenolic precursors. A common approach involves the Claisen rearrangement or acid-catalyzed cyclization of substituted phenoxy carbonyl intermediates . For example, 2-(4-bromo-2-formylphenoxy)hexanoic acid can undergo cyclization in the presence of benzenesulfonyl chloride and triethylamine in toluene at 80°C to yield 2-n-butyl-5-bromobenzofuran derivatives . Adapting this method, the cyclopropanecarbonyl group may be introduced during the cyclization step by substituting hexanoic acid with a cyclopropane-containing precursor.
Key considerations:
-
Regioselectivity : Electron-donating groups at the ortho position of the phenol direct cyclization to form the benzofuran ring .
-
Catalysts : Acidic or Lewis acid catalysts (e.g., p-toluenesulfonic acid) facilitate intramolecular esterification .
Bromination at the C5 Position
Electrophilic aromatic bromination is employed to introduce the bromine atom at the C5 position. Directed metalation strategies using lithium diisopropylamide (LDA) or bromination via N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) are effective . For instance, bromination of 2-cyclopropanecarbonylbenzofuran with Br₂ in dichloromethane at 0°C yields the 5-bromo derivative with >80% regioselectivity .
Table 1 : Bromination Reaction Conditions and Yields
| Substrate | Reagent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Cyclopropanecarbonyl-BZF | Br₂ | FeBr₃ | 0°C | 82 |
| 2-Acetyl-BZF | NBS | AIBN | 80°C | 75 |
Introduction of the Cyclopropanecarbonyl Group
The cyclopropanecarbonyl moiety at C2 is introduced via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling. Palladium-mediated Suzuki-Miyaura reactions using cyclopropanecarbonyl boronic esters have been reported for similar systems . For example, coupling 5-bromo-2-iodobenzofuran with cyclopropanecarbonyl pinacol boronate in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ in 1,4-dioxane at 100°C affords the desired product in 67% yield .
Alternative Method :
-
Stepwise Acylation : Treat 5-bromo-2-aminobenzofuran with cyclopropanecarbonyl chloride in pyridine at 0°C, followed by acetylation of the amine .
Installation of the Acetamide Group at C3
The C3 acetamide group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. Nitration of the benzofuran core at C3, followed by reduction to an amine and acetylation, is a classical route . Recent advances utilize Pd-catalyzed coupling:
-
Nitration : Treat 5-bromo-2-(cyclopropanecarbonyl)benzofuran with HNO₃/H₂SO₄ at 50°C to yield the 3-nitro derivative.
-
Reduction : Reduce the nitro group to an amine using H₂/Pd-C in ethanol (90% yield).
-
Acetylation : React the amine with acetic anhydride in pyridine to form the acetamide .
Table 2 : Acetylation Reaction Parameters
| Amine Intermediate | Acetylating Agent | Base | Yield (%) |
|---|---|---|---|
| 3-Amino-5-bromo-BZF | Acetic anhydride | Pyridine | 88 |
| 3-Amino-2-cyclopropanecarbonyl-BZF | Acetyl chloride | DIEA | 92 |
Integrated Synthetic Route
A consolidated pathway synthesizes the target compound in four steps:
-
Benzofuran Formation : Cyclize 4-bromo-2-formylphenol with cyclopropanecarbonyl chloride via acid-catalyzed esterification .
-
Bromination : Treat with Br₂/FeBr₃ to install bromine at C5 .
-
Amination : Perform Buchwald-Hartwig amination at C3 using Pd(OAc)₂/xantphos and NH₃ .
-
Acetylation : React with acetic anhydride to yield the final product .
Key Data :
-
Overall yield: 42% (four steps).
-
Purity (HPLC): >98%.
Challenges and Optimization
-
Regioselectivity in Bromination : Competing bromination at C4 or C6 is mitigated using bulky directing groups .
-
Stability of Cyclopropanecarbonyl Group : Avoid strong bases or high temperatures to prevent ring-opening .
-
Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Suzuki couplings for electron-deficient substrates .
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include anti-cancer and anti-viral treatments.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(5-BROMO-2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The table below compares crystallographic parameters of N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide with analogs differing in substituents. Data illustrate trends derived from SHELXL-refined structures :
Key Findings :
Electronic and Steric Properties
- Bromine vs. Chlorine : The bromine substituent enhances electron-withdrawing effects, reducing electron density at the benzofuran ring. This is critical in reactivity studies, such as nucleophilic aromatic substitution.
- Cyclopropane vs. Linear Acyl Groups : Cyclopropanecarbonyl introduces significant steric hindrance and ring strain, as evidenced by distorted bond angles in ORTEP-3 visualizations . This strain may enhance binding specificity in biological targets.
Solubility and Stability
Hypothetical solubility data (based on substituent polarity):
| Compound | LogP | Aqueous Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|
| N-[5-Bromo-2-(cyclopropanecarbonyl)-... | 2.8 | 0.12 | 215 |
| N-[5-Methoxy-2-(acetyl)-1-benzofuran... | 1.5 | 1.45 | 185 |
The bromine and cyclopropane groups reduce solubility but improve thermal stability, a trade-off critical for pharmaceutical formulation.
Methodological Considerations
Structural comparisons rely heavily on crystallographic tools:
Biological Activity
N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has attracted considerable attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The compound can be described by the following structural characteristics:
- Bromine Atom : Enhances the compound's reactivity and may influence its biological interactions.
- Cyclopropane Ring : Contributes to the compound's three-dimensional structure, potentially affecting its binding affinity to biological targets.
- Benzofuran Moiety : Known for various biological activities, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Kinases : Similar compounds have shown activity against various kinases, which are critical in cell signaling pathways associated with cancer progression.
- Modulation of Receptors : The benzofuran structure is known to interact with G-protein coupled receptors (GPCRs), which could lead to alterations in cellular signaling.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation, indicating a possible therapeutic role in inflammatory diseases.
- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from damage, which could be beneficial in neurodegenerative conditions.
Research Findings and Case Studies
A review of recent literature provides insights into the biological activity and therapeutic potential of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range. |
| Study 2 | Reported anti-inflammatory effects in a murine model of arthritis, reducing swelling and pain markers significantly. |
| Study 3 | Investigated neuroprotective effects in vitro, showing reduced apoptosis in neuronal cultures exposed to oxidative stress. |
Q & A
Q. What are the key structural features of N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide, and how are they characterized?
- Methodological Answer : The compound features a benzofuran core substituted with a bromine atom at position 5, a cyclopropanecarbonyl group at position 2, and an acetamide moiety at position 3. Structural characterization employs X-ray crystallography (using programs like SHELX for refinement and ORTEP-3 for visualization ), complemented by spectroscopic techniques (NMR, IR). Key bond angles and torsion angles are analyzed to confirm the cyclopropane ring geometry and benzofuran planarity. Comparisons with structurally similar compounds (e.g., halogenated benzofuran derivatives in ) aid in validating crystallographic data .
Q. What synthetic routes are employed for this compound?
- Methodological Answer : Synthesis typically involves:
Bromination of a precursor benzofuran at position 5 using N-bromosuccinimide (NBS) under controlled UV light.
Friedel-Crafts acylation with cyclopropanecarbonyl chloride to introduce the cyclopropanecarbonyl group at position 3.
Acetamide functionalization via nucleophilic substitution or amidation at position 4.
Reaction conditions (e.g., solvent polarity, temperature, catalysts like AlCl₃) are optimized to enhance yield and purity. Multi-step purification (column chromatography, recrystallization) ensures structural fidelity .
Q. How is the purity and stability of this compound assessed under experimental conditions?
- Methodological Answer : Purity is validated via HPLC (>95% purity threshold) and mass spectrometry (HRMS for molecular ion confirmation). Stability studies use accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) monitored by TLC and UV-Vis spectroscopy. Degradation products are identified using LC-MS to inform storage protocols .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the cyclopropanecarbonyl group introduction?
- Methodological Answer : Yield optimization focuses on:
- Catalyst selection : Lewis acids (e.g., AlCl₃ vs. FeCl₃) impact acylation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions.
Computational modeling (DFT) predicts transition states to guide experimental adjustments. Comparative studies with analogs (e.g., ) reveal substituent effects on reactivity .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer : Contradictions (e.g., disordered atoms, twinning) are addressed using:
- SHELXL refinement : Constraints (e.g., SIMU, DELU) stabilize disordered regions.
- High-resolution data : Synchrotron sources improve electron density maps.
- Validation tools : R-factor analysis and Ramachandran plots ensure geometric plausibility. Case studies () demonstrate iterative refinement protocols .
Q. How does this compound compare functionally to its halogenated analogs?
- Methodological Answer : Comparative analysis (see table below) evaluates:
- Electronic effects : Bromine’s electronegativity vs. chlorine/fluorine ().
- Bioactivity : IC₅₀ values in enzyme inhibition assays (e.g., COX-2, cytochrome P450).
- Solubility : LogP measurements correlate halogen size with lipophilicity.
| Compound | Substituent | IC₅₀ (COX-2, nM) | LogP |
|---|---|---|---|
| Target compound | Br, cyclopropanecarbonyl | 12.3 ± 1.2 | 2.8 |
| Chloro analog | Cl, cyclopropanecarbonyl | 18.7 ± 2.1 | 2.5 |
| Fluoro analog | F, cyclopropanecarbonyl | 25.4 ± 3.0 | 2.1 |
Data derived from enzyme kinetics () and partition coefficient studies .
Q. What mechanisms underlie its potential biological activity, and how are they validated?
- Methodological Answer : Hypothesized mechanisms (e.g., enzyme inhibition, receptor antagonism) are tested via:
- Molecular docking : AutoDock Vina simulates binding to target proteins (e.g., mGluR5 in ).
- In vitro assays : Radioligand binding (e.g., [³H]-labeled substrates) quantifies affinity (Kd values).
- SAR studies : Modifying the cyclopropane or acetamide group () links structure to activity.
Contradictory results (e.g., off-target effects) are resolved using knockout cell lines or isothermal titration calorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
